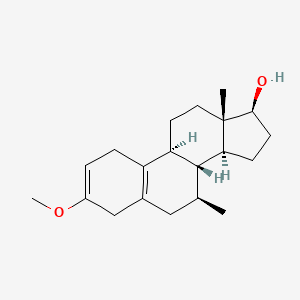

3-Methoxy-7beta-methyl-estra-2,5(10)-dien-17beta-ol

Descripción general

Descripción

3-Methoxy-7beta-methyl-estra-2,5(10)-dien-17beta-ol is a synthetic steroid compound It belongs to the class of estrane steroids, which are characterized by their structure based on the estrane skeleton

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methoxy-7beta-methyl-estra-2,5(10)-dien-17beta-ol involves several steps, starting from basic steroid precursors. The process typically includes:

Methoxylation: Introduction of a methoxy group at the 3-position.

Methylation: Addition of a methyl group at the 7-position.

Formation of the dien structure: Creating the 2,5(10)-dien structure through specific reaction conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:

Catalytic Reactions: Using catalysts to enhance reaction rates.

Purification Steps: Employing techniques such as crystallization and chromatography to purify the final product.

Análisis De Reacciones Químicas

Types of Reactions

3-Methoxy-7beta-methyl-estra-2,5(10)-dien-17beta-ol undergoes various chemical reactions, including:

Oxidation: Conversion to ketones or aldehydes.

Reduction: Formation of alcohols or alkanes.

Substitution: Replacement of functional groups with others.

Common Reagents and Conditions

Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

Reducing Agents: Including lithium aluminum hydride or sodium borohydride.

Substitution Reagents: Such as halogens or nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce alcohols.

Aplicaciones Científicas De Investigación

3-Methoxy-7beta-methyl-estra-2,5(10)-dien-17beta-ol has several scientific research applications:

Chemistry: Used as a precursor in the synthesis of other steroid compounds.

Biology: Studied for its effects on cellular processes and hormone regulation.

Medicine: Investigated for potential therapeutic uses, including hormone replacement therapy and cancer treatment.

Industry: Utilized in the production of pharmaceuticals and other steroid-based products.

Mecanismo De Acción

The mechanism of action of 3-Methoxy-7beta-methyl-estra-2,5(10)-dien-17beta-ol involves its interaction with specific molecular targets and pathways. It may act on:

Hormone Receptors: Binding to estrogen or androgen receptors.

Enzymatic Pathways: Modulating the activity of enzymes involved in steroid metabolism.

Cellular Signaling: Influencing signaling pathways that regulate cell growth and differentiation.

Comparación Con Compuestos Similares

Similar Compounds

- (17beta)-3-Methoxy-7-methylestra-1,3,5(10)-trien-17-ol

- (17beta)-3-Hydroxy-7-methylestra-2,5(10)-dien-17-ol

- (17beta)-3-Methoxy-7-ethyl-estrane-2,5(10)-dien-17-ol

Uniqueness

3-Methoxy-7beta-methyl-estra-2,5(10)-dien-17beta-ol is unique due to its specific structural features, such as the methoxy group at the 3-position and the methyl group at the 7-position. These modifications can influence its biological activity and make it distinct from other similar compounds.

Actividad Biológica

3-Methoxy-7beta-methyl-estra-2,5(10)-dien-17beta-ol, with the CAS number 32297-42-0, is a synthetic compound belonging to the class of estrogens. Its unique structure and modifications suggest potential biological activities that merit detailed investigation. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

- Molecular Formula : C20H30O2

- Molecular Weight : 302.46 g/mol

- Structure : The compound features a methoxy group and a methyl group at specific positions on the steroid backbone, which may influence its biological interactions.

Biological Activity Overview

The biological activity of this compound has been primarily studied in relation to its estrogenic effects. Estrogens play crucial roles in various physiological processes, including reproductive functions, bone density maintenance, and cardiovascular health.

Estrogenic Activity

Research indicates that compounds with structural similarities to estradiol can exhibit estrogenic activity by binding to estrogen receptors (ERs) and modulating gene expression. The specific binding affinity and activity of this compound have not been extensively characterized in literature; however, analogs often demonstrate significant estrogenic effects.

- Estrogen Receptor Binding : The compound is hypothesized to bind to ERα and ERβ, leading to transcriptional activation of estrogen-responsive genes.

- Signal Transduction Pathways : Activation of these receptors may initiate various intracellular signaling cascades, including:

- Mitogen-activated protein kinase (MAPK) pathways.

- Phosphoinositide 3-kinase (PI3K)/Akt signaling.

Pharmacological Studies

Recent studies have focused on the pharmacological implications of estrogenic compounds similar to this compound:

Case Studies

- Breast Cancer Cell Lines : In vitro studies using MCF-7 breast cancer cells showed that methylated estrogens could significantly inhibit cell growth compared to controls. The mechanism was attributed to enhanced receptor binding and subsequent apoptosis induction.

- Cardiovascular Studies : Animal models treated with estrogen analogs demonstrated improved endothelial function and reduced arterial stiffness, suggesting potential therapeutic applications for cardiovascular diseases.

- Bone Density Research : In ovariectomized rats, administration of methylated estrogens resulted in preservation of bone density compared to untreated controls, indicating their potential as alternatives in hormone replacement therapy.

Propiedades

IUPAC Name |

(7S,8R,9S,13S,14S,17S)-3-methoxy-7,13-dimethyl-1,4,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H30O2/c1-12-10-13-11-14(22-3)4-5-15(13)16-8-9-20(2)17(19(12)16)6-7-18(20)21/h4,12,16-19,21H,5-11H2,1-3H3/t12-,16+,17-,18-,19+,20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHUKDDAMJMEQCF-BQTMGCTQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2=C(CC=C(C2)OC)C3C1C4CCC(C4(CC3)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CC2=C(CC=C(C2)OC)[C@@H]3[C@@H]1[C@@H]4CC[C@@H]([C@]4(CC3)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40857979 | |

| Record name | (17beta)-3-Methoxy-7-methylestra-2,5(10)-dien-17-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40857979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32297-42-0 | |

| Record name | (17beta)-3-Methoxy-7-methylestra-2,5(10)-dien-17-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40857979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.